molecular formula C13H11BF3NO4 B3049520 [5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid CAS No. 2096332-03-3

[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid

Cat. No.: B3049520
CAS No.: 2096332-03-3
M. Wt: 313.04
InChI Key: AFTNBQWMRKCMTI-UHFFFAOYSA-N
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Description

[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a pyridine ring, a trifluoromethoxy group, and a boronic acid moiety, making it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid typically involves the following steps:

    Formation of the Pyridin-3-ylmethoxy Intermediate: This step involves the reaction of pyridine-3-methanol with an appropriate halogenating agent to form pyridin-3-ylmethoxy halide.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Boronic Acid Formation: The final step involves the reaction of the intermediate with a boronic acid reagent under suitable conditions to form the desired boronic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the boronic acid moiety.

    Reduction: Reduction reactions may target the pyridine ring or the trifluoromethoxy group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the trifluoromethoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents, trifluoromethylating agents, and boronic acid reagents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can lead to various functionalized derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The boronic acid moiety allows for the formation of reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.

Medicine:

    Drug Development: The compound’s unique structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its functional groups and reactivity.

Comparison with Similar Compounds

    [5-(Trifluoromethyl)pyridin-2-yl]boronic acid: Similar in structure but lacks the methoxy group, affecting its reactivity and applications.

    [5-(Methoxy)pyridin-2-yl]boronic acid: Similar but lacks the trifluoromethoxy group, resulting in different chemical properties.

Uniqueness:

  • The presence of both the trifluoromethoxy group and the pyridine ring in [5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid provides a unique combination of stability, reactivity, and versatility, making it distinct from other boronic acid derivatives.

Properties

IUPAC Name

[5-(pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3NO4/c15-13(16,17)22-12-4-3-10(6-11(12)14(19)20)21-8-9-2-1-5-18-7-9/h1-7,19-20H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTNBQWMRKCMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC2=CN=CC=C2)OC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160322
Record name Boronic acid, B-[5-(3-pyridinylmethoxy)-2-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096332-03-3
Record name Boronic acid, B-[5-(3-pyridinylmethoxy)-2-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096332-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-(3-pyridinylmethoxy)-2-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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